Superior Potency Over Pepstatin Against Human Renin
SR 42128 exhibits dramatically higher potency against human plasma renin compared to its parent compound, pepstatin. This differentiation is crucial for experiments where high potency is required to ensure complete enzyme inhibition at low compound concentrations, minimizing off-target effects [1].
| Evidence Dimension | Potency against human plasma renin |
|---|---|
| Target Compound Data | Concentration required to displace 50% of ligand binding: 2.8 × 10⁻⁸ M (28 nM) [1] |
| Comparator Or Baseline | Pepstatin (baseline). SR 42128 was 2,000 times more potent than pepstatin in the same assay [1]. |
| Quantified Difference | SR 42128 is 2000-fold more potent than pepstatin in displacing ligand binding from human plasma renin [1]. |
| Conditions | In vitro ligand binding assay using human plasma renin at pH 7.4 [1]. |
Why This Matters
This 2,000-fold increase in potency means SR 42128 can achieve the same level of renin inhibition as pepstatin at a concentration that is orders of magnitude lower, which is critical for maintaining selectivity and reducing potential off-target interactions in complex biological systems.
- [1] De Claviere, M., Cazaubon, C., Lacour, C., Nisato, D., Gagnol, J. P., Evin, G., & Corvol, P. (1985). In vitro and in vivo inhibition of human and primate renin by a new potent renin inhibitor: SR 42128. Journal of Cardiovascular Pharmacology, 7(Suppl 4), S58-S61. PMID: 2412015. View Source
